Journal Name:Journal of Materials Chemistry A
Journal ISSN:2050-7488
IF:14.511
Journal Website:http://www.rsc.org/journals-books-databases/about-journals/journal-of-materials-chemistry-a/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:2505
Publishing Cycle:
OA or Not:Not
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04530G
Selenium (Se), as the world's oldest photovoltaic material, has reemerged as a promising absorber material for indoor photovoltaics (IPVs) due to its suitable wide bandgap of ∼1.9 eV, nontoxicity, and excellent inherent stability. However, despite the low material cost of Se, conventional high-performance Se photovoltaic devices usually employ high-cost Au as the electrode, significantly increasing the cost of Se-based devices and restricting their future commercialization. Here we replace high-cost Au with low-cost Cu as the electrode, reducing the cost of Se devices by about one order of magnitude. We further introduce an isolation layer of MoOx between Se and Cu films; this prevents the reaction between Se and Cu to form CuSe during the thermal evaporation of Cu, which significantly lowers the device performance. The resulting Se cells achieve an efficiency of 10.4% under indoor illumination at 500 lux, comparable to that of Au electrode-based Se devices and superior to that of the current IPV industry standard of commercialized amorphous silicon cells with indoor photovoltaic efficiency below 10%. Unencapsulated devices also exhibit negligible efficiency loss after 1000 h of storage under ambient conditions.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05032G
Lithium-oxygen batteries (LOBs) have become efficient energy storage devices. However, the discharge product (Li2O2) results in a large overpotential in the charge and discharge process, which hinders the application of LOBs. Herein, carbon nanotube-supported defective polymerized cobalt phthalocyanine composite was prepared by hydrothermal method and used as a cathode in photo-involved LOBs. The introduction of irregular structural defects not only facilitates the diffusion of O2 and Li+ but also accelerates the separation of photoelectrons and holes. Under light irradiation, the discharge potential is promoted to 3.30 V and the charge potential is reduced to 3.40 V at 0.05 mA cm−2, resulting in a high energy efficiency of 97.1%. Meanwhile, the complete decomposition of sheet Li2O2 is realized in the charge process, so that the battery polarization remained unchanged after more than 65 h of cycling. This study provides an effective reference for subsequent application of metal–organic materials in metal-air batteries as a photoelectric-cathode.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04781D
The misuse and improper handling of norfloxacin (NOR) can cause serious harm; therefore, the sensitive and visual detection of NOR is of great significance. However, it is still a huge challenge to establish the multiplex fluorescence detection of NOR. Herein, four hydrazone-linked covalent organic frameworks (COFs) with different luminescence were prepared using 2,5-bis(2-methoxyethoxy)terephthalohydrazide as the nucleus and aldehyde monomers containing methoxy and different numbers of hydroxyl groups as linkers, respectively, and the precise modulation of the emission of hydrazone-linked COFs was achieved. The intrinsic blue emission of NOR was combined with hydrazone-linked COFs to construct ratiometric fluorescence sensors to monitor NOR. Among them, a two-signal change ratiometric fluorescence sensor based on COFBMTH-HB showed the highest sensitivity, the lowest detection limit (51 ng mL−1) and the widest linear range (153 ng mL−1 to 48 μg mL−1), originating from the lowest background fluorescence and the largest output signal. Based on the obvious color changes in the detection process, a novel test paper was also proposed with simultaneous multi-chroma and was combined with a smartphone App as a real-time detection tool to successfully monitor NOR in real fish samples. This portable paper-based sensor provides support for rapid and simple NOR visual detection. In addition, a two-dimensional code with multiple information encryption was developed by taking advantage of the obvious color changes as well as the excitation dependence of COFBMTH-HB during the detection of NOR, which further broadens the application of two-dimensional codes in the field of anti-counterfeiting.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05523J
Enhancing the capability for generating reactive oxygen species (ROS) and improving the photocatalytic efficiency of organic photocatalysts have been longstanding significant challenges. In the present study, we designed and synthesized two triphenylamine derivatives (MATM and MeOTPPy) with aggregation-induced emission (AIE) properties, which can interact with CB[8] through host–guest interactions in aqueous solution to construct supramolecular dimers (2MeOTPPy-CB[8] and 2MATM-CB[8]). In contrast to the D–A configuration observed in 2MATM-CB[8], the D–π–A configuration of 2MeOTPPy-CB[8] exhibits remarkable intersystem crossing (ISC) performance through the introduction of the thiophene group, which can significantly improve the ROS generation capacity, especially singlet oxygen (1O2), resulting in exceptional catalytic efficiency during the photocatalytic oxidation of thioanisole with a high yield of 94%. This work provides an efficient supramolecular dimer strategy for the preparation of novel photosensitizers.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05351B
Luminescent solar concentrators (LSCs) constructed using colloidal quantum dots (QDs) have emerged as a promising and cost-effective solution for transparent photovoltaics. However, the efficiency of these LSCs in converting sunlight to electricity often remains low due to limited quantum efficiency and significant reabsorption losses associated with the QDs. Furthermore, the majority of high-efficiency LSCs incorporate QDs containing heavy metals, curtailing their potential for widespread commercialization. Here, we have developed white-emitting CuGaS2/ZnS and its optical characteristics are adeptly tailored through manipulation of the ZnS shell. The optimal configuration of CuGaS2/ZnS demonstrates an impressive photoluminescence quantum yield of 80% and an extensive Stokes shift of ∼190 nm. These QDs are integrated in a polymer matrix to produce LSCs with dimensions of 5 × 5 × 0.2 cm3. Under standard illumination conditions of one sun AM 1.5G (100 mW cm−2), these LSCs exhibit an optical efficiency of 1.7%, average visible transmittance of ∼75% and color rendering index of 91.6. To improve the solar light harvesting, we constructed a tandem LSC, with CuGaS2/ZnS QD-LSC as the top layer and near-infrared-active AgInS2/ZnS QD-LSC was developed as the bottom layer. The optical efficiency could reach 4.4%, which underscores the potential of these environmentally friendly core/shell QDs for cost-effective transparent solar conversion applications.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05650C
Aqueous zinc-ion batteries (AZIBs) have been considered next-generation promising high-energy storage systems due to their cost-effectiveness and high safety. Nevertheless, the instability of the Zn metal anode posed by dendrite growth and volume changes presents a significant hurdle for AZIB commercialization. Here, we introduce a novel approach using a ZnIn2S4 nanoflower-coated carbon cloth (ZISG-CC) with hierarchical spatial channels to guide the nucleation and deposition of Zn, thereby constructing a stable Zn metal anode. The designed ZISG-CC electrode exhibits distinctive features, including an enlarged surface area, enhanced zincophilicity, and in situ formation of a ZnS/In interphase during the initial discharge process. These characteristics facilitate uniform Zn nucleation and the formation of a stable electrolyte–anode interface, enabling excellent reversibility of the Zn anode. As a result, the Zn/ZISG-CC anode demonstrates outstanding charge–discharge cycling performance in a symmetric cell, achieving 550 cycles at 10 mA cm−2/5 mA h cm−2 and 500 cycles at 20 mA cm−2/10 mA h cm−2. Furthermore, the Zn/ZISG-CC|MnO2-graphene full cell exhibits a high capacity retention of 87.5% after 1000 cycles at 1 A g−1, along with favorable flexibility. This study introduces a novel strategy that utilizes the interaction between the electrode and electrolyte to stabilize the electrolyte–anode interface, enabling advanced Zn anodes in high-performance AZIBs.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04927B
The selective reductive catalytic deconstruction (RCD) of lignin into phenolic monomers provides the possibility for making the full use of lignocellulose. However, the widespread use of precious metal catalysts and the harsh reaction conditions present the challenge of poor industrial utilization in the current research. Herein, we report a metal–organic framework (MOF)-derived copper oxide catalyst (CuO/c-UiO-66), which exhibits superior catalytic properties in the RCD of hardwood lignin and affords high yields (up to 42.8 wt%) of monomeric phenols via the C–O bond scission. The mechanistic reactions using lignin model compounds reveal that phenolic compounds with propyl or propanol end chains are selectively produced during the catalytic hydrogenolysis reaction. The enhanced catalytic reactivity is attributed to the synergy of acid and base sites of the catalyst, which facilitates the C–O bond cleavage process. The new insights of this study provide guidance toward the rational design of Cu-based catalysts for RCD of lignin.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05836K
Photothermoelectric (PTE) materials have gained significant attention as a promising avenue for converting light into electricity. Herein, the PTE properties of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) are enhanced by introducing black phosphorus nanosheets (BP NSs) modified with silver nanoparticles (Ag@BP). Under 100 mW cm−2 illumination, the resulting PEDOT:PSS/Ag@BP nanocomposite film (P_Ag@BP) exhibits an output voltage of 528.4 μV compared to 300.9 μV for the PEDOT:PSS film. This is attributed to (i) the enhanced photothermal performance of P_Ag@BP, which generates a temperature difference of 18 °C under 100 mW cm−2 illumination compared to 10 °C for the PEDOT:PSS film and (ii) the enhanced thermoelectric performance of P_Ag@BP, with an increased power factor of 107.2 μW m−1 K−2 compared to 32.9 μW m−1 K−2 for the PEDOT:PSS film. Moreover, a photothermoelectric generator (PTEG) consisting of 36 legs of P_Ag@BP exhibits an open circuit voltage of 16.1 mV, a short circuit current of 47.9 μA, and an output power of 192.6 nW under 120 mW cm−2 illumination. Furthermore, when the PTEG is worn on the forearm and exposed to sunlight, it generates an output voltage of 9.2 mV, thus showcasing its potential application in wearable energy harvesting devices.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04760A
A proton exchange membrane (PEM) is a crucial component for the effective and stable operation of energy conversion and storage devices, such as fuel cells, water electrolyzers, and redox flow batteries. However, perfluorinated sulfonic acid (PFSA) membranes—the most widely used PEM—have ultimate limitations of low proton selectivity to other active species because of their wide and randomly connected proton channels. Many attempts have been made to enhance the ion selectivity through morphology control, but it is still necessary to achieve significant improvement to overcome the permeability–selectivity trade-off. In this study, we demonstrate an ultrathin (∼30 nm) PFSA membrane with highly ordered hydrophilic domains. The well-controlled nanostructures are generated from the pre-aligned PFSA ionomers on the aqueous substrate, and further morphology development in the size and orientation of domains, and crystallinity, is finely adjusted via thermal annealing. Through this bottom-up morphology control, the ultrathin membrane has highly aligned ion channels with 55% crystallinity, resulting in about 800 times higher proton selectivity and 2 orders of magnitude lower areal resistance compared to 25 μm-thick PFSA membranes (Nafion 211). Furthermore, when the ultrathin membrane is applied to a vanadium redox flow battery (VRFB), the cell shows higher energy efficiency (∼76%) than a cell with a commercial Nafion membrane at the current density of 200 mA cm−2.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04634F
A theoretically higher volumetric capacity, natural abundance, low cost, dendrite free and ecofriendly rechargeable magnesium battery system (RMBS) is considered to be a promising candidate device for future commercialization. However, low capabilities due to the sluggish diffusion kinetics due to the highly polarized Mg2+ ions of cathodic materials are hindering the potential application of such devices. Considering the key role of diffusive contribution, we conducted systematic research to enhance the diffusion contribution of Mg2+ ions in vanadium tetrasulfide (VS4). Nanosized particles were synthesized to provide additional surface area for Mg2+ ions. The effects of sulfur vacancies due to nickel substitution in the VS4-layered atomic structure were studied theoretically. Subsequently, it was confirmed experimentally that the layered atomic structure of VS4 was further expanded and more stable vacancies were generated after nickel substitution. As a result, enhanced diffusion of Mg2+ up to 59.35% at 0.1 mV s−1 exhibited improved cathodic performance enabling a high-performance RMBS. Moreover, these structural alterations exhibited improved electrochemical properties on a copper current collector, such as 5%Ni–VS4, which displayed a remarkable discharge capacity of 477.9 mA h g−1 at 100 mA g−1 that was sustained for up to 1500 cycles at a current density of 500 mA g−1. Hence, the proposed strategy is an effective way forward to develop an efficient VS4 cathode for an RMBS.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04770A
With the rapid advancement of foldable electronic devices, ultra-light, flexible and anisotropic composite films with high in-plane thermal conductivity have garnered significant attention. Aluminum nitride (AlN), as a ceramic material with extremely high intrinsic thermal conductivity, has been considered as one of the ideal thermally conductive fillers. However, conventional angular AlN particles (AlNp) need to maximize the filling fraction to achieve high thermal conductivity, yet resulting in increased costs and decreased mechanical strength of composites. In this work, innovative one-dimensional AlN whiskers (AlNw) with high aspect ratio were synthesized using a modified direct nitridation method, which were further combined with nanofibrillated cellulose (NFC) to prepare anisotropic thermal conductive films using a facile vacuum filtration method. The composite films exhibited an exceptionally high in-plane thermal conductivity of 22.78 W m−1 K−1 at 70 wt% AlNw loading, which could be attributed to the alignment of cross-linked AlNw along the horizontal direction and the strong hydrogen bonding interactions between AlNw and NFC. The higher thermal conductivity enhancement effect of AlNw over AlNp was also demonstrated by an actual thermal transfer application and finite element simulations. Furthermore, the NFC/AlNw composite films also demonstrated superior thermal stability, mechanical strength, flexibility, and electrical insulation performance, indicating their broad potential applications in the field of thermal management materials.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04964G
Effective utilization of solar energy through photocatalytic oxidation is of great significance for environmental restoration and sustainable development. In order to realize the rapid separation of electron–hole pairs and improve the photocatalytic degradation activity, a multifunctional CsPbBr3/BiOI/TiO2 nanofiber photocatalyst with a symmetric double heterojunction structure is synthesized by combining electrospinning, hydrothermal and wet impregnation methods. Compared with powder photocatalysts, polyacrylonitrile (PAN) composite fibers work as a carrier offering the advantages of reusability, excellent flexibility, thermal stability, a controlled structure and a large specific surface area. Benefiting from the effective interfacial charge transfer and enhanced visible-light absorption, the obtained CsPbBr3/BiOI/TiO2@PAN nanofibers exhibit superior photocatalytic efficiency for rhodamine B, tetracycline hydrochloride, phenol and bisphenol A under simulated sun-light irradiation. Based on fluorescence intensity ratio (FIR) thermometry, the emission peaks of CsPbBr3 at 516 nm and PAN at 479 nm can be utilized for accurate non-contact temperature monitoring and real-time thermal feedback in complex degradation systems, and the maximum relative sensitivity SR is obtained as 0.0117 K−1 at 353 K. In conclusion, multi-selective photocatalysis fibers with real-time optical thermometry properties provide new application prospects for water purification in extremely harsh environments.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04629J
Integrating electrochemical nitrate reduction to ammonia (NRA) and the sulfion oxidation reaction (SOR) to construct a coupled electrolysis system is expected to realize the collective value-added recycling of nitrate and sulfion wastes. In this study, we developed a dimethylamineborane (DMAB)-involved post-modification strategy to convert pre-synthesized Co-MOF/NF into DMAB–Co-MOF/NF, which could serve as a bifunctional precatalyst and in situ reconstructed into heterogeneous CoOOH/Co(OH)2/NF (for NRA) and amorphous B–Co–S/NF (for SOR) as active phases under electrocatalytic conditions, respectively. With demonstrated excellent nitrate-to-ammonia activity over the reconstructed CoOOH/Co(OH)2/NF (NH3 yield rate: 0.238 mmol h−1 cm−2 and NH3 faradaic efficiency: 94.16%) and enhanced sulfion recycling capability over the reconstructed B–Co–S/NF (100 mA cm−2 of the SOR@0.268 V vs. the reversible hydrogen electrode), coupling NRA to the SOR based on these two electrocatalysts could realize energy-efficient collective value-added recycling of nitrate and sulfion into ammonia and sulfur (50 mA cm−2@1.062 V cell voltage).
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05632E
Lithium–sulfur batteries are a promising energy storage system with high energy density. However, during prolonged storage, they are prone to rapid capacity-fade, which is caused by severe self-discharge. This significantly shortens batteries' shelf life and impairs their long-term performance. This self-discharge effect has rarely been discussed in the literature. In this study, we develop a low-self-discharge polysulfide cathode with a carbonized electrospun nanofiber substrate. This cathode design achieves a high areal sulfur loading (4.03 mg cm−2) and a high sulfur content (66.8 wt%), while maintaining a low capacity-fade rate (0.26% per day) over a long storage time (90 days). In addition to the high capacity retention, it also maintains high lithium-ion diffusion coefficients after long-term storage. As a result, the rested low-self-discharge polysulfide cathode achieves a long cycle life (200 cycles) with stable electrochemistry. We further evaluate the long-term low-self-discharge performance of our lithium–sulfur cell via a series of quantitative analyses and performance analyses of the self-discharge behavior of the high-loading polysulfide cathode. The results provide key insights into the electrochemistry that occurs during the long-term storage of lithium–sulfur cells and into the low-self-discharge behavior of our designed cathode.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05525F
Selective catalytic reduction (SCR) is the most effective technology to control NO emission using commercial V2O5–WO3/TiO2 catalysts, but the nature of active catalytic sites remains under debate. Here we provide evidence demonstrating that dinuclear vanadium–tungsten sites are the most active catalytic sites of conventional V2O5–WO3/TiO2 catalysts, inconsistent with a prevailing view that dimeric vanadium sites are the active sites. The dinuclear vanadium–tungsten sites have inherently stronger acidity than the dimeric vanadium sites, favoring NH3 adsorption. Meanwhile, the vanadium 3d electrons of the dinuclear vanadium–tungsten sites are richer than those of the dimeric vanadium sites, facilitating O2 activation in SCR. Hence, the dinuclear vanadium–tungsten sites have higher SCR activity than the dimeric vanadium sites under identical reaction conditions. This work settles a long dispute on the identification of active sites of conventional V2O5–WO3/TiO2 SCR catalysts, thus having implications for a unified explanation of disparate SCR reaction mechanisms and rational design of improved SCR catalysts.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04806C
Developing catalysts for the high efficiency of CO2 utilization and conversion is a hot topic and has attracted significant interest. Using systematic density functional theory (DFT) calculations, the stability and catalytic performance of TM-N3-C catalysts are determined by the element of the metal site and influenced by the local environment around TM atoms during CO2RR, which is mainly attributed to tailoring the electronic structure of the active center and its coordinated atoms. The influence of inherent features of the catalyst on properties was clarified. It is worth noting that an intrinsic descriptor (Ψ) of activity and selectivity for CO2-to-CH4 was assembled by inherent characteristics of electrocatalysts, such as the number of valence electrons (V), electronegativity (χ), and Hirshfeld charges (Q); the elevation altitude (H) from TM center to N3-C substrate; average bond length (d) of the TM atom and the nearest neighbor atoms; and metal-coordinated number (N). The volcano-shaped physical curves were established between Ψ and the limiting potential, and three promising TM-N3-C (Ru-II, Rh-II, and Pd-II) with moderate VM, QM, d, and H, and larger χM are distributed close to the summit of the volcano curve. This study is meaningful for understanding the mechanism of electrocatalytic CO2 reduction and the design of efficient electrocatalysts for CO2RR.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05426H
Li2S is a promising cathode candidate for all-solid-state batteries (ASSBs) because of its high theoretical capacity and availability for coupling with a Li-free anode or an anode-less electrode. However, ionically insulating Li2S leads to excess conductive additives, low sulfur utilization and sluggish kinetics, which hinders the implementation of high energy density potential by ASSBs. Improving the intrinsic conductivity of Li2S is the key to solve this issue. In this study, PI3-doped Li2S cathodes were fabricated and the relationship between lithium vacancies and ionic conductivities was examined quantitatively by the time-of-flight (TOF) neutron diffraction. By cation–anion dual doping, the ionic conductivities of Li2S–PI3 materials were improved to 10−4 S cm−1, which is desirable for the cathode without solid electrolytes added. Upon simply mixing with carbon, the Li2S–PI3–C cathode shows a high overall cathode capacity of 541 mA h g−1 with a high S utilization of 82% at 0.05C and a capacity of 207 mA h g−1 at 1C at room temperature, realizing high energy density with good rate performance.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05705D
The practical capacity of conversion-type Cu-based materials is low and the structural instability usually results in poor capacity retention and rate performance. Carbon quantum dots (CDs) composites are an effective way to overcome the above-mentioned shortcomings. Herein, a core–shell architecture self-assembled by CDs and Cu2O was well engineered. Such a unique construction efficiently integrates the advantages of CDs and the functional cladding interface. The constrain effect of the CDs shell effectively limits the collapse of the structure and the dissolution of active substances in Cu2O, and improves the phase transformation reaction and reaction kinetics of the composite. Theoretical calculations show that CDs reduce the ion diffusion energy barrier and improve the electrical conductivity of Cu2O. In particular, the optimized Cu2O-CDs-20 provides a high capacity of 425 mA h g−1 at 0.1 A g−1 (only 260 mA h g−1 for pure Cu2O) as the cathode for aqueous zinc ion batteries (AZIBs) and shows superior cycling stability and rate performance. The excellent performance of the composite should be contributed to the CDs modification and the conversion-type zinc storage mechanism of Cu2O as confirmed by in situ XRD, in situ Raman spectroscopy and electrochemical characterizations.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA05060B
All-solid-state batteries (ASSBs) are among the most promising next-generation battery candidates owing to their high energy density and safe operation, both of which are superior to those of lithium-ion batteries (LIBs). Ni-rich layered cathodes are currently benchmark cathode materials for conventional LIBs owing to their high energy densities. This study evaluates the effects of the chemical composition of Ni-rich cathode materials on their electrochemical performance and elucidates the degradation mechanism in ASSBs featuring sulfide solid electrolyte. With increasing Ni content, the long Li+ diffusion pathway originating from the particle morphology more affected adversely the reversible capacity during the initial cycles. Furthermore, microcracks caused by anisotropic volume changes and interfacial reaction between the cathode and solid electrolyte degrade battery performances. Thus, engineering the morphology of the cathode material is a key challenge to improve the battery performances and develop high-energy-density ASSBs with Ni-rich layered cathodes.
Journal of Materials Chemistry A ( IF 14.511 ) Pub Date : , DOI: 10.1039/D3TA04976K
Electrochemical dinitrogen reduction (NRR) has emerged as one of the most promising potential alternatives to the energy-intensive Haber–Bosch process for clean and carbon-free ammonia (NH3) production. However, the major setback in this electrochemical synthesis is the selectivity between NRR and the competing hydrogen evolution reaction (HER) that leads to poor faradaic efficiency. The competition between NRR and HER is underexplored, and the existing ex situ NH3 and H2 detection methods do not provide the real-time detection of products formed near the electrode surface with high spatial resolution. Therefore, the operando investigation of NH4+ production during electrochemical N2 reduction and its competition with HER was demonstrated using scanning electrochemical microscopy (SECM) via the sample generation-tip collection (SG-TC) mode. A distinct net current density difference was observed at an Au-ultramicroelectrode (UME) during sequential chronoamperometry and the visualization of local catalytic activity over the catalyst in Ar- and N2-saturated electrolytes. Therefore, this study provides invaluable information on the competition between the NRR and the HER at applied potentials within milliseconds and also visualization with high spatial resolution and accuracy.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.90 | 99 | Science Citation Index Science Citation Index Expanded | Not |
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